

An In-depth Technical Guide to D-Glucosamine Oxime Hydrochloride

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Compound of Interest

Compound Name: *D-Glucosamine Oxime Hydrochloride*

Cat. No.: *B15598920*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucosamine Oxime Hydrochloride (CAS Number: 54947-34-1) is a derivative of D-glucosamine, an amino sugar that serves as a fundamental building block for glycosaminoglycans, essential components of cartilage and other connective tissues. The introduction of an oxime functional group enhances the reactivity of the parent molecule, making it a valuable intermediate in medicinal chemistry and a compound of interest for various therapeutic applications.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, biological activities, and relevant experimental protocols for **D-Glucosamine Oxime Hydrochloride**, with a focus on its potential in drug development, particularly in the context of inflammatory conditions like osteoarthritis.

Physicochemical Properties

A summary of the key physicochemical properties of **D-Glucosamine Oxime Hydrochloride** is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.

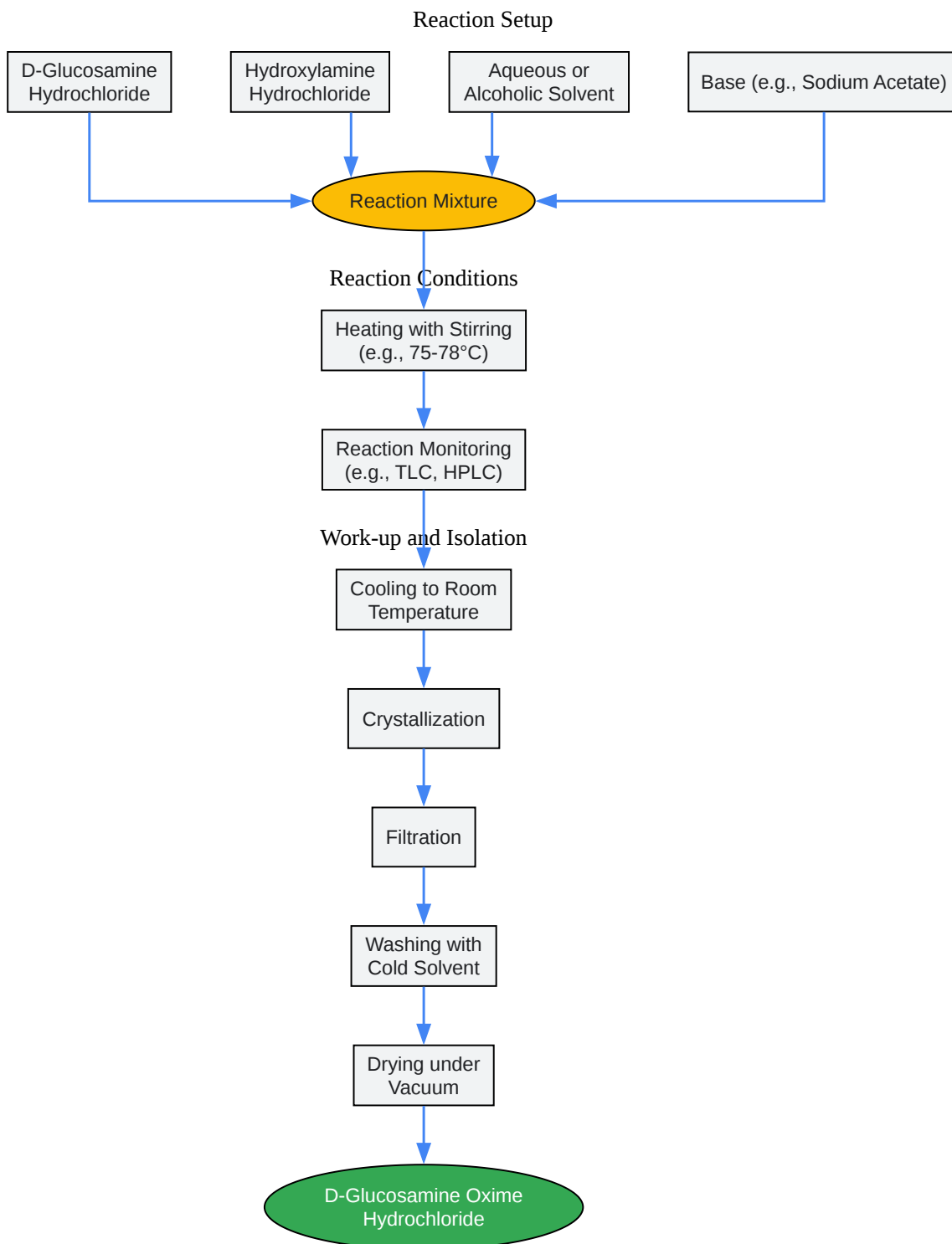
Property	Value	Reference
CAS Number	54947-34-1	[2]
Molecular Formula	C ₆ H ₁₄ N ₂ O ₅ ·HCl	[2]
Molecular Weight	230.65 g/mol	[2]
Appearance	White to off-white crystalline powder	Chem-Impex
Purity	≥98% (HPLC)	[3]
Storage	Store at 10°C - 25°C in a well-closed container.	[2]

Synthesis and Characterization

Synthesis

The synthesis of **D-Glucosamine Oxime Hydrochloride** involves the reaction of D-Glucosamine Hydrochloride with a hydroxylamine salt in a suitable solvent. The aldehyde group of the open-chain form of D-glucosamine reacts with hydroxylamine to form the corresponding oxime.[4][5][6]

A general experimental workflow for the synthesis is outlined below:



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Caption: General workflow for the synthesis of **D-Glucosamine Oxime Hydrochloride**.

Analytical Characterization

The identity and purity of **D-Glucosamine Oxime Hydrochloride** can be confirmed using various analytical techniques.

Analytical Technique	Key Observations	Reference
¹ H NMR (in D ₂ O)	Characteristic peaks for the oxime proton and the sugar ring protons. The spectrum can be complex due to the presence of anomers.	[7]
HPLC	A primary method for purity assessment, often with a purity of ≥98%. [3] Various methods exist for the analysis of glucosamine and its derivatives. [8][9][10][11]	

Biological Activity and Mechanism of Action

D-Glucosamine and its derivatives have been extensively studied for their chondroprotective and anti-inflammatory properties, making them relevant for the management of osteoarthritis. [12][13][14] The primary mechanism of action is believed to involve the modulation of inflammatory signaling pathways, particularly the inhibition of Nuclear Factor-kappa B (NF-κB). [15][16][17]

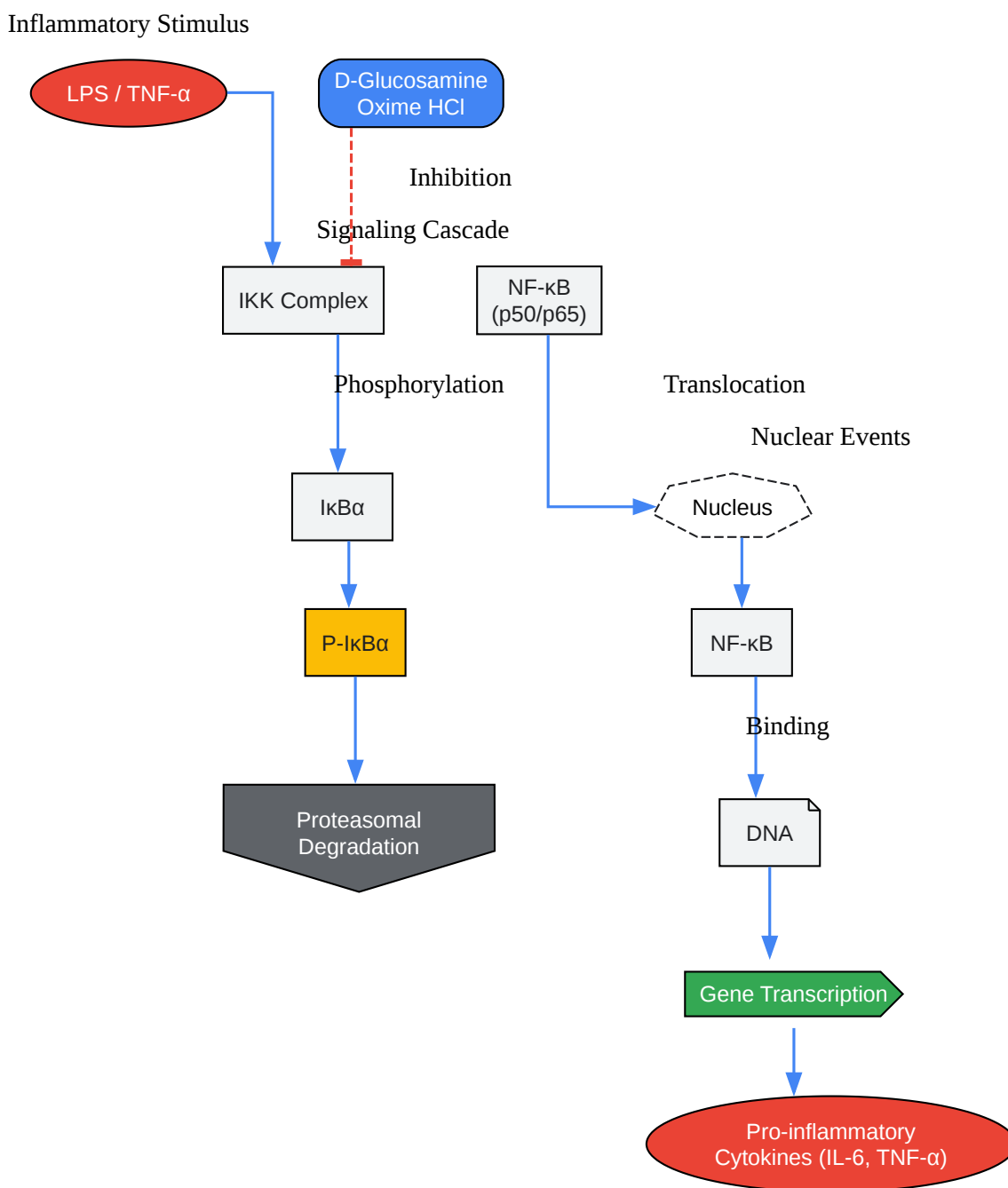
Anti-inflammatory Effects

Studies on glucosamine derivatives have demonstrated their ability to suppress the production of pro-inflammatory mediators in various cell types, including chondrocytes, macrophages, and microglia. [15][18] This is achieved through the inhibition of key inflammatory enzymes and cytokines.

Mediator/Enzyme	Effect of Glucosamine Derivatives	Cell Type(s)	Reference
Nitric Oxide (NO)	Inhibition of LPS-induced production	BV2 microglia, RAW264.7 macrophages	[15]
iNOS, COX-2	Inhibition of LPS-induced upregulation	RAW264.7 macrophages	[15]
IL-6, TNF- α , IL-1 β	Inhibition of LPS-induced upregulation	RAW264.7 macrophages	[15]
MMPs	Inhibition of synthesis	Chondrocytes	[19]

Signaling Pathway: Inhibition of NF- κ B

The anti-inflammatory effects of glucosamine derivatives are largely attributed to their interference with the NF- κ B signaling pathway. NF- κ B is a key transcription factor that regulates the expression of numerous genes involved in inflammation. Glucosamine derivatives have been shown to inhibit NF- κ B activation, thereby downregulating the expression of pro-inflammatory genes.[\[15\]](#)[\[16\]](#)[\[20\]](#) The proposed mechanism involves the inhibition of I κ B kinase (IKK) activity, which is crucial for the activation of NF- κ B.[\[16\]](#)[\[17\]](#)



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Caption: Proposed mechanism of NF-κB inhibition by **D-Glucosamine Oxime Hydrochloride**.

Experimental Protocols

In Vitro Anti-inflammatory Assay

This protocol describes a general method to assess the anti-inflammatory activity of **D-Glucosamine Oxime Hydrochloride** in a macrophage cell line.

Objective: To determine the effect of **D-Glucosamine Oxime Hydrochloride** on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

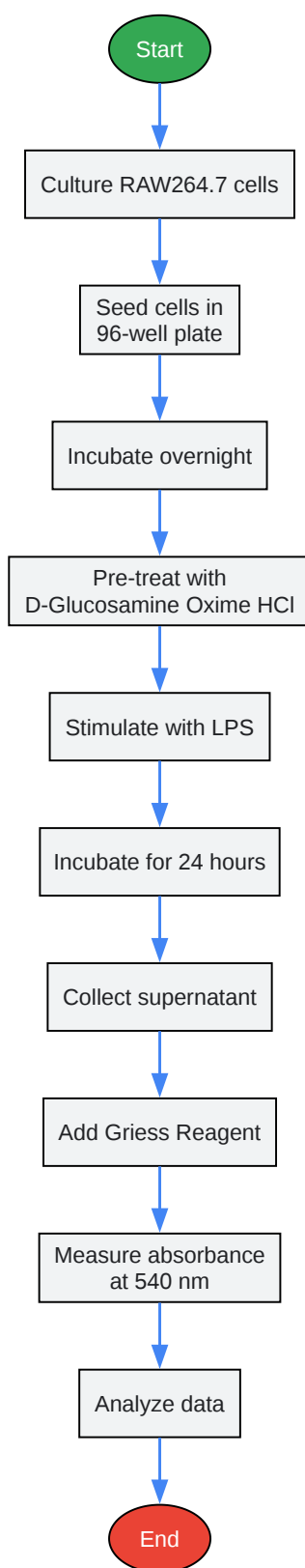
Materials:

- RAW264.7 macrophage cell line
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Lipopolysaccharide (LPS) from E. coli
- **D-Glucosamine Oxime Hydrochloride**
- Griess Reagent
- 96-well cell culture plates

Procedure:

- Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
- Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
- Treatment: Pre-treat the cells with various concentrations of **D-Glucosamine Oxime Hydrochloride** for 1 hour.

- **Stimulation:** Stimulate the cells with LPS (1 $\mu\text{g/mL}$) for 24 hours. Include untreated and LPS-only treated wells as controls.
- **Nitrite Measurement:** After 24 hours, collect the cell culture supernatant. Mix 50 μL of the supernatant with 50 μL of Griess Reagent in a new 96-well plate.
- **Absorbance Reading:** Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of NO inhibition compared to the LPS-only treated control.



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Caption: Workflow for the in vitro anti-inflammatory (NO inhibition) assay.

In Vitro Collagen Production Assay (Sirius Red Method)

This protocol provides a method to quantify total collagen production by fibroblasts in cell culture.^[21]

Objective: To measure the effect of **D-Glucosamine Oxime Hydrochloride** on collagen synthesis in a fibroblast cell line (e.g., NIH-3T3).

Materials:

- NIH-3T3 fibroblast cell line
- DMEM with high glucose
- FBS
- Penicillin-Streptomycin solution
- **D-Glucosamine Oxime Hydrochloride**
- Sirius Red dye solution (0.1% in saturated picric acid)
- 0.5 M NaOH
- 24-well cell culture plates

Procedure:

- Cell Culture and Seeding: Culture and seed NIH-3T3 cells in 24-well plates as described for the anti-inflammatory assay.
- Treatment: Treat the cells with **D-Glucosamine Oxime Hydrochloride** at various concentrations for 48-72 hours.
- Collagen Staining:
 - Remove the culture medium and wash the cell layer with PBS.
 - Fix the cells with a suitable fixative (e.g., methanol) for 10 minutes.

- Add 500 μ L of Sirius Red solution to each well and incubate for 1 hour at room temperature.
- Aspirate the staining solution and wash extensively with 0.1 M HCl to remove unbound dye.
- Dye Elution: Add 500 μ L of 0.5 M NaOH to each well to dissolve the bound dye.
- Quantification: Transfer the solution to a 96-well plate and measure the absorbance at 540 nm.
- Data Analysis: Correlate the absorbance to a standard curve of known collagen concentrations to quantify the amount of collagen produced.

Applications and Future Directions

D-Glucosamine Oxime Hydrochloride holds promise in several areas of research and development:

- Pharmaceutical Development: Its anti-inflammatory properties make it a candidate for the development of novel therapeutics for osteoarthritis and other inflammatory joint disorders.^[1]
- Dietary Supplements: It can be formulated into joint health supplements, potentially offering a synergistic effect with other chondroprotective agents.^[1]
- Cosmetics: Its potential to stimulate collagen production and improve skin hydration makes it an interesting ingredient for anti-aging skincare products.
- Biochemical Research: It serves as a valuable tool for studying carbohydrate metabolism and cellular signaling pathways.^[1]

Future research should focus on elucidating the precise molecular targets of **D-Glucosamine Oxime Hydrochloride**, conducting in vivo efficacy and safety studies, and exploring its potential in other inflammatory and degenerative diseases.

Conclusion

D-Glucosamine Oxime Hydrochloride is a versatile derivative of a naturally occurring amino sugar with significant potential in pharmaceutical and nutraceutical applications. Its well-defined physicochemical properties, coupled with its demonstrated anti-inflammatory and chondroprotective activities, make it a compelling subject for further investigation. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound.

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